![molecular formula C4H4BrN3O2 B1417408 4-bromo-3-methyl-5-nitro-1H-pyrazole CAS No. 70951-96-1](/img/structure/B1417408.png)
4-bromo-3-methyl-5-nitro-1H-pyrazole
Overview
Description
“4-bromo-3-methyl-5-nitro-1H-pyrazole” is a chemical compound with the CAS Number: 70951-96-1 . It has a molecular weight of 206 and its IUPAC name is 4-bromo-5-methyl-3-nitro-1H-pyrazole . It is a solid substance stored in dry conditions at 2-8°C .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “4-bromo-3-methyl-5-nitro-1H-pyrazole”, involves various methods. One such method is the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .
Molecular Structure Analysis
The molecular structure of “4-bromo-3-methyl-5-nitro-1H-pyrazole” is represented by the linear formula C4H4BrN3O2 . More detailed structural information can be obtained from crystallographic studies .
Chemical Reactions Analysis
“4-bromo-3-methyl-5-nitro-1H-pyrazole” can participate in various chemical reactions. For instance, it can undergo cyanation in the presence of palladium catalysts .
Physical And Chemical Properties Analysis
“4-bromo-3-methyl-5-nitro-1H-pyrazole” is a solid substance . It is stored in dry conditions at 2-8°C .
Scientific Research Applications
Synthesis of Bipyrazoles
This compound can serve as a starting material in the synthesis of 1,4′-bipyrazoles . Bipyrazoles are an important class of compounds with potential applications in coordination chemistry and materials science due to their ability to form complex structures .
Pharmaceutical Applications
4-bromo-3-methyl-5-nitro-1H-pyrazole: is used in the synthesis of various pharmaceutical compounds. Its derivatives are explored for their potential as inhibitors, which could be significant in drug development for various diseases .
Biological Activity
Research into pyrazole derivatives has shown that these compounds can exhibit a range of biological activities. While specific studies on 4-bromo-3-methyl-5-nitro-1H-pyrazole are limited, its structural analogs have been investigated for their therapeutic properties, including anti-inflammatory, analgesic, and antipyretic effects .
Catalysis
Pyrazoles are known to be used as catalysts in various chemical reactions. The bromo and nitro groups present in 4-bromo-3-methyl-5-nitro-1H-pyrazole may enhance its catalytic capabilities, making it useful in facilitating certain chemical transformations .
Material Science
The structural properties of pyrazoles make them suitable for the development of new materials with specific functionalities. They can be incorporated into polymers or used to create novel coordination complexes with metals .
Analytical Chemistry
Pyrazole derivatives can also play a role in analytical chemistry as they may be used as reagents or indicators in various chemical analyses due to their distinct chemical properties .
Safety and Hazards
properties
IUPAC Name |
4-bromo-3-methyl-5-nitro-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O2/c1-2-3(5)4(7-6-2)8(9)10/h1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUWTSNDTLVFEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=C1Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361329 | |
Record name | 4-bromo-3-methyl-5-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3-methyl-5-nitro-1H-pyrazole | |
CAS RN |
70951-96-1 | |
Record name | 4-bromo-3-methyl-5-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.